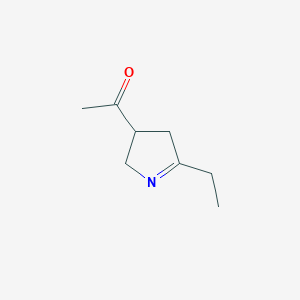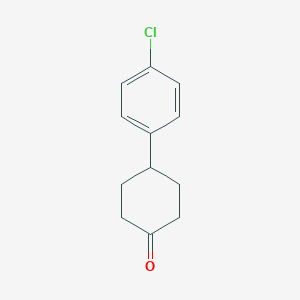
4-(4-Chlorophenyl)cyclohexanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(4-Chlorophenyl)cyclohexanone has been achieved through a novel synthesis route involving chlorobenzene, cyclohexene, and acetyl chloride via Friedel-Crafts reaction, Baeyer-Villiger reaction, and hydrolysis. Optimal synthesis conditions were identified, leading to a higher yield compared to previous methods. The oxidation of 4-(4-Chlorophenyl)cyclohexanol with NaClO provides 4-(4-Chlorophenyl)cyclohexanone with an 87% yield, highlighting an efficient synthesis pathway (Ye, 2007).
Molecular Structure Analysis
X-ray crystallography has been extensively used to characterize the molecular and crystal structures of compounds closely related to 4-(4-Chlorophenyl)cyclohexanone, revealing details about their conformation, hydrogen bonding, and spatial arrangement. For instance, studies on similar compounds have shown that the cyclohexanone ring adopts a chair conformation, and the molecular structure is stabilized by intramolecular hydrogen bonds, indicating a similar expected behavior for 4-(4-Chlorophenyl)cyclohexanone (Shi et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 4-(4-Chlorophenyl)cyclohexanone often result in the formation of products through mechanisms like the Baeyer-Villiger oxidation. Its reactivity has been exploited in synthesizing various derivatives, demonstrating the compound's versatility in organic synthesis. The presence of the chlorophenyl group significantly influences its reactivity and interactions with other molecules, leading to a range of chemical behaviors (Biermann et al., 2011).
Physical Properties Analysis
The physical properties of 4-(4-Chlorophenyl)cyclohexanone, such as melting point, boiling point, and solubility, are crucial for its application in synthetic pathways. These properties are determined by its molecular structure and are essential for predicting its behavior in different chemical environments. The characterization of similar compounds provides insights into the expected physical properties of 4-(4-Chlorophenyl)cyclohexanone, facilitating its handling and use in laboratory settings (Kutulya et al., 2008).
Chemical Properties Analysis
The chemical properties of 4-(4-Chlorophenyl)cyclohexanone, including its reactivity, stability, and interactions with various reagents, are integral to its utility in chemical synthesis. Its functional groups, such as the ketone and chlorophenyl groups, play a significant role in determining its chemical behavior, making it a valuable compound for constructing complex molecules and exploring new reactions (Nassimbeni & Su, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis of New Compounds
It is used as a starting material for the synthesis of new compounds and in developing new synthetic routes (Ye, 2007).
Arylated Product Synthesis
The photochemistry of related compounds, like 4-chlorophenol, leads to the synthesis of arylated products, demonstrating its potential in organic synthesis (Protti, Fagnoni, Mella, & Albini, 2004).
Environmental Applications
It can be used in environmental applications, such as the degradation of harmful chemicals like adsorbable organic halogens, which are carcinogenic and teratogenic (Lei et al., 2021).
Catalysis
In catalysis, it is involved in reactions such as the hydrodechlorination of chlorophenols to produce cyclohexanone (Halász, Mészáros, & Hannus, 2006).
Crystal Structure Analysis
Its crystal structure has been determined, confirming the S configuration of its chiral center, which is important in stereospecific syntheses (Biermann, Hardcastle, Moskalev, & Crooks, 2011).
Medical Applications
A derivative of this compound, CI581, has been explored as a short-acting anesthetic, particularly in the management of severely burned children (Wilson, Nichols, & McCoy, 1967).
Water Treatment
It's also relevant in water treatment technologies, such as in the removal of toxic contaminants like para-chlorophenol (Long et al., 2021).
Anesthetic Research
Ketamine, a related compound, is a dissociative anesthetic with applications in battlefield injuries, emergency departments, and potential antidepressant effects (Jose, Dimitrov, & Denny, 2018).
Safety and Hazards
The safety information for 4-(4-Chlorophenyl)cyclohexanone includes the signal word “Warning” and hazard statements H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Wirkmechanismus
Mode of Action
Cyclohexanone derivatives are known to undergo reactions such as the formation of oximes and hydrazones . These reactions involve the compound acting as a nucleophile, reacting with hydroxylamine or hydrazine to form oximes or hydrazones . This process is essentially irreversible as the adduct dehydrates .
Pharmacokinetics
Cyclohexanone derivatives like ketamine undergo oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Due to extensive first-pass metabolism, oral bioavailability is poor and ketamine is vulnerable to pharmacokinetic drug interactions . The compound has a chiral structure consisting of two optical isomers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Chlorophenyl)cyclohexanone. For instance, the reaction of cyclohexanol to cyclohexanone can be promoted by non-precious catalysts under mild conditions (80 °C, ambient pressure) using environmentally friendly oxidants . Additionally, the conformation of cyclohexane derivatives can be influenced by 1,3-diaxial interactions, which can affect the compound’s reactivity .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBOVWFOTNYTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562251 | |
| Record name | 4-(4-Chlorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)cyclohexanone | |
CAS RN |
14472-80-1 | |
| Record name | 4-(4-Chlorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



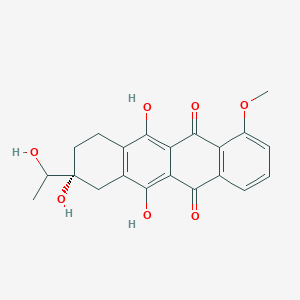
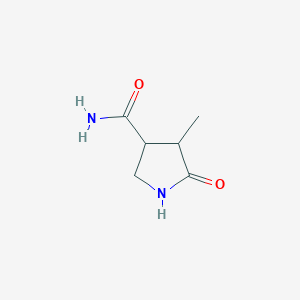

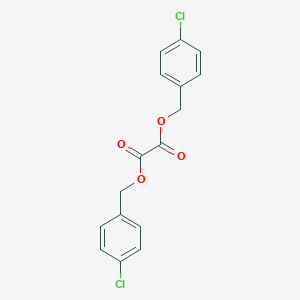
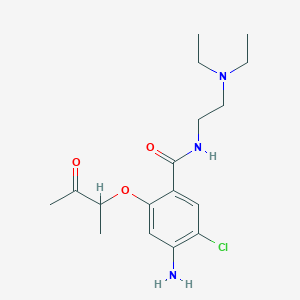
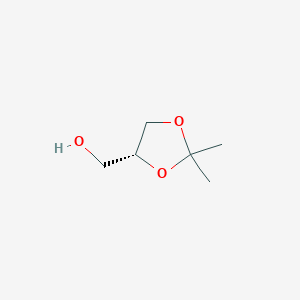
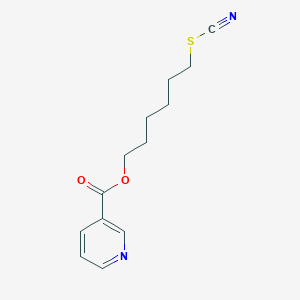

![s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-](/img/structure/B27462.png)




